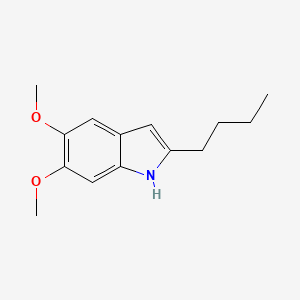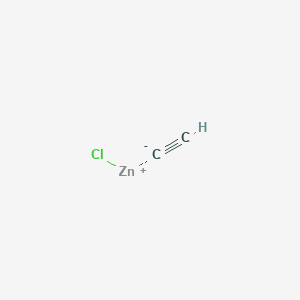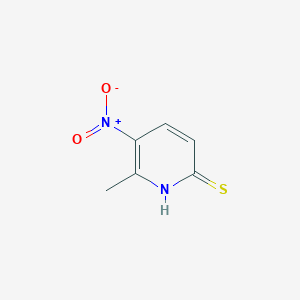
2'-Ethenyl-4-(2-ethenylphenyl)-2,5-difluoro-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl is an organic compound with the molecular formula C22H16F2 It is characterized by the presence of two fluorine atoms and two vinyl groups attached to a terphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as fluorobenzene derivatives and vinyl compounds.
Reaction Conditions: The key reactions include halogenation, coupling reactions, and dehydrohalogenation. For instance, a common method involves the Suzuki-Miyaura coupling reaction, where a difluorobenzene derivative is coupled with a vinylboronic acid or ester in the presence of a palladium catalyst and a base.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Addition Reactions: The vinyl groups can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to form saturated derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are used under basic conditions.
Addition Reactions: Catalysts like palladium or platinum are employed for hydrogenation, while halogenation requires halogen sources like bromine or chlorine.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly used.
Major Products
The major products formed from these reactions include substituted terphenyl derivatives, hydrogenated terphenyls, and epoxides, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as liquid crystals and organic semiconductors.
作用機序
The mechanism of action of 2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets and pathways. The fluorine atoms and vinyl groups contribute to its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2’,5’-Dichloro-2,2’‘-divinyl-1,1’4’,1’'-terphenyl: Similar structure but with chlorine atoms instead of fluorine.
2’,5’-Difluoro-2,2’‘-diethyl-1,1’4’,1’'-terphenyl: Similar structure but with ethyl groups instead of vinyl groups.
2’,5’-Difluoro-2,2’‘-divinyl-1,1’3’,1’'-terphenyl: Similar structure but with a different arrangement of the phenyl rings.
Uniqueness
2’,5’-Difluoro-2,2’‘-divinyl-1,1’:4’,1’'-terphenyl is unique due to the presence of both fluorine atoms and vinyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals.
特性
分子式 |
C22H16F2 |
|---|---|
分子量 |
318.4 g/mol |
IUPAC名 |
1,4-bis(2-ethenylphenyl)-2,5-difluorobenzene |
InChI |
InChI=1S/C22H16F2/c1-3-15-9-5-7-11-17(15)19-13-22(24)20(14-21(19)23)18-12-8-6-10-16(18)4-2/h3-14H,1-2H2 |
InChIキー |
HXGNNNAFFDDSET-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC=CC=C1C2=CC(=C(C=C2F)C3=CC=CC=C3C=C)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-(3-chloro-4-methoxyphenyl)-1-methyl-3-(3-oxobutan-2-yl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14115704.png)
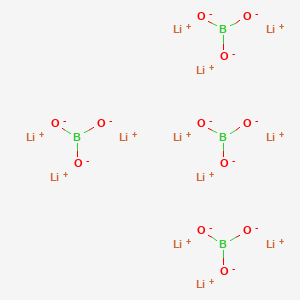
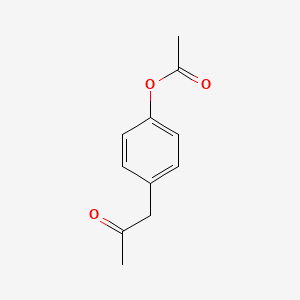
![N-[7-chloro-1-[1-[4-(dimethylamino)but-2-enoyl]azepan-3-yl]benzimidazol-2-yl]-2-methylpyridine-4-carboxamide;methanesulfonic acid](/img/structure/B14115727.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B14115728.png)
![2-Azanyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1-(phenylmethyl)piperidine-3-carboxylic acid](/img/structure/B14115734.png)
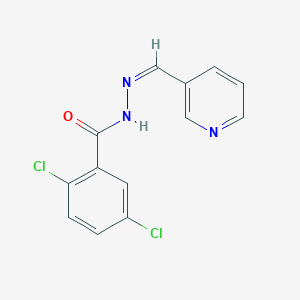
![8H-Pyrazolo[1,5-b]indazole](/img/structure/B14115749.png)
